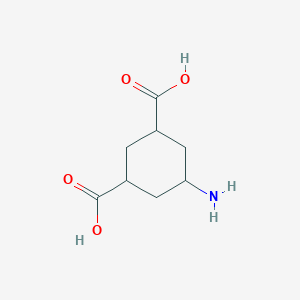
5-Aminocyclohexane-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminocyclohexane-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of cyclohexane, featuring an amino group (-NH2) and two carboxylic acid groups (-COOH) attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminocyclohexane-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 5-nitrocyclohexane-1,3-dicarboxylic acid, followed by the reduction of the nitro group to an amino group. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves the microbial fermentation of cyclohexane derivatives. Specific strains of bacteria or yeast are engineered to produce the desired compound through metabolic pathways. This bio-based synthesis is gaining popularity due to its sustainability and reduced environmental impact compared to traditional chemical synthesis methods .
化学反应分析
Types of Reactions
5-Aminocyclohexane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitrocyclohexane derivatives, cyclohexanol, cyclohexanone, and various substituted cyclohexane compounds.
科学研究应用
5-Aminocyclohexane-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of polymers, adhesives, and other industrial materials.
作用机制
The mechanism of action of 5-Aminocyclohexane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid groups can participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in metabolic pathways, enzyme activity, and cellular processes .
相似化合物的比较
Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
5-Aminoisophthalic acid: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.
Adipic acid: A widely used dicarboxylic acid in the industry, but lacks the amino functionality.
Uniqueness
5-Aminocyclohexane-1,3-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on a cyclohexane ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .
生物活性
5-Aminocyclohexane-1,3-dicarboxylic acid (also known as 5-ACD) is a cyclic amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and neurobiology, due to its potential therapeutic applications. This article delves into the biological activities of 5-ACD, supported by data tables, case studies, and research findings.
This compound has the following chemical properties:
| Property | Description |
|---|---|
| Chemical Formula | C8H13NO4 |
| CAS Number | 313683-55-5 |
| Molecular Weight | 173.19 g/mol |
| Structure | Chemical Structure |
The biological activity of 5-ACD is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways. It acts as an agonist at metabotropic glutamate receptors (mGluRs), which are critical for synaptic transmission and plasticity in the central nervous system (CNS) .
Neuroprotective Effects
Research indicates that 5-ACD may have neuroprotective effects, particularly in models of neurodegenerative diseases. For example, a study demonstrated that 5-ACD administration improved motor function and reduced neuronal loss in transgenic models of Amyotrophic Lateral Sclerosis (ALS) .
Antimicrobial Properties
5-ACD has shown potential as an antimicrobial agent. Its structure allows it to interfere with bacterial cell wall synthesis and inhibit growth in various bacterial strains .
Inhibition of Metabolic Enzymes
The compound has been identified as a potent inhibitor of several metabolic enzymes, including those involved in amino acid metabolism. This inhibition can lead to altered cellular metabolism, which may be beneficial in cancer therapy by disrupting the metabolic pathways that cancer cells rely on .
Study on Neuroprotection
In a controlled study involving transgenic mice, 5-ACD was administered daily over a period of four weeks. The results indicated a significant increase in survival rates compared to control groups, suggesting its potential as a therapeutic agent for ALS .
Antimicrobial Activity Assessment
A series of antimicrobial assays were conducted using 5-ACD against common bacterial pathogens. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, indicating moderate antibacterial activity .
Data Summary
属性
CAS 编号 |
313683-55-5 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
5-aminocyclohexane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h4-6H,1-3,9H2,(H,10,11)(H,12,13) |
InChI 键 |
XRHDGTKEPGEJDD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(CC1C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















